
5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 2nd position, and a hydroxyethyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide group by reacting it with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactants and solvents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a hydroxyethyl group.
5-Chloro-2-hydroxybenzoic acid: Lacks the amide group, making it less versatile in chemical reactions.
5-Chloro-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide: Contains additional chlorine atoms, which may alter its chemical properties and biological activities.
Uniqueness: 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyethyl group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
6626-89-7 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-2-8(13)7(5-6)9(14)11-3-4-12/h1-2,5,12-13H,3-4H2,(H,11,14) |
Clave InChI |
NLPGHZODDFVOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


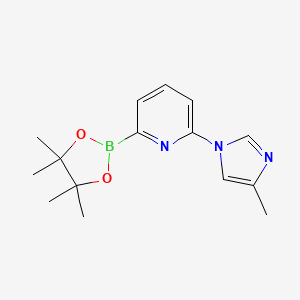

![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
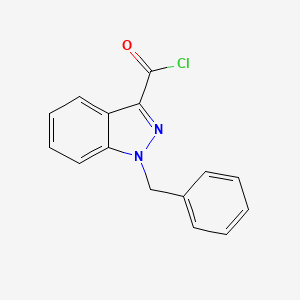
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)

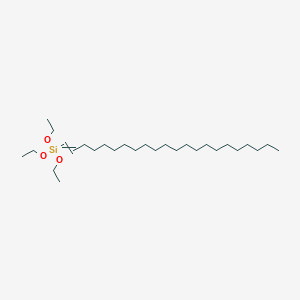
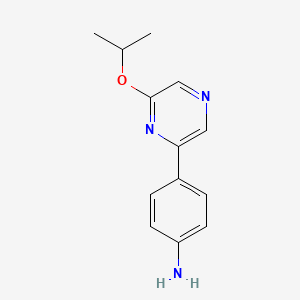
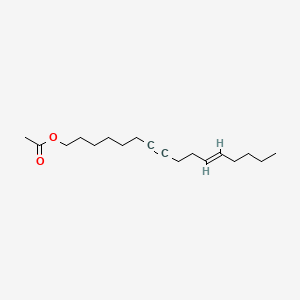
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
